Hydrate–Anhydrate Interconversion: Critical Relative Humidity for 4,4′-Bipyridine vs. 2,2′-Bipyridine
For 4,4′-bipyridine, the anhydrate ↔ hydrate interconversion exhibits minimal hysteresis and fast transformation kinetics, with a critical relative humidity of 35% at room temperature for hydrate formation [1]. In contrast, the 2,2′-bipyridine isomer does not form a hydrate under identical conditions, instead crystallizing only as an anhydrate or formic acid disolvate [1]. This difference in hydration behavior is directly attributed to the exposed location of the nitrogen atoms in the 4,4′-isomer, which facilitates water accommodation [1].
| Evidence Dimension | Critical Relative Humidity for Hydrate Formation |
|---|---|
| Target Compound Data | 35% RH (critical relative humidity for hydrate formation at room temperature) |
| Comparator Or Baseline | 2,2′-Bipyridine: No hydrate formation observed; forms only anhydrate and formic acid disolvate |
| Quantified Difference | Qualitative: 4,4′-bipyridine forms a stable dihydrate; 2,2′-bipyridine does not form a hydrate |
| Conditions | Solid form screening, dynamic vapor sorption at room temperature |
Why This Matters
Procurement of the hydrate form with known critical RH ensures predictable storage and handling conditions, avoiding unintended dehydration or moisture uptake that could compromise synthetic reproducibility in coordination polymer syntheses.
- [1] Braun DE, et al. Expanding the Solid Form Landscape of Bipyridines. Cryst Growth Des. 2021;21(12):7201-7217. doi:10.1021/acs.cgd.1c01045 View Source
